![molecular formula C29H31ClO4 B14625906 4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate CAS No. 58607-83-3](/img/structure/B14625906.png)
4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate is an organic compound with the molecular formula C30H33ClO4. It is a derivative of benzoic acid and is characterized by the presence of butyl and pentyl groups attached to phenyl rings, along with a chloro substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate typically involves the esterification of 2-chloro-4-hydroxybenzoic acid with 4-pentylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The butyl and pentyl groups can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzoates with different nucleophiles.
Oxidation: Formation of carboxylic acids from the oxidation of alkyl groups.
Reduction: Formation of alcohols from the reduction of ester groups.
Applications De Recherche Scientifique
4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The chloro substituent and ester groups play a crucial role in its reactivity and interaction with biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pentylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate
- 4-tert-Butylphenyl 2-chloro-4-nitrobenzoate
- Butanoic acid, 4-(4-chloro-2-methylphenoxy)-
Uniqueness
4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate is unique due to the presence of both butyl and pentyl groups, which impart distinct chemical and physical properties. Its specific substitution pattern and ester linkage make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
58607-83-3 |
|---|---|
Formule moléculaire |
C29H31ClO4 |
Poids moléculaire |
479.0 g/mol |
Nom IUPAC |
(4-butylphenyl) 2-chloro-4-(4-pentylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C29H31ClO4/c1-3-5-7-9-22-10-14-23(15-11-22)28(31)34-25-18-19-26(27(30)20-25)29(32)33-24-16-12-21(13-17-24)8-6-4-2/h10-20H,3-9H2,1-2H3 |
Clé InChI |
PHGRDIJVYUOQTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)
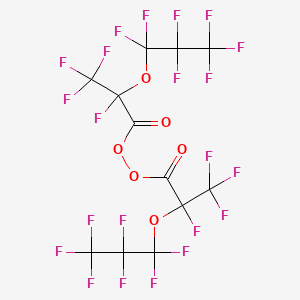
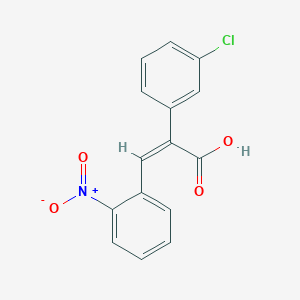

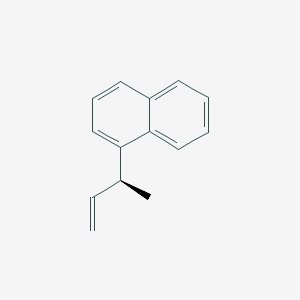
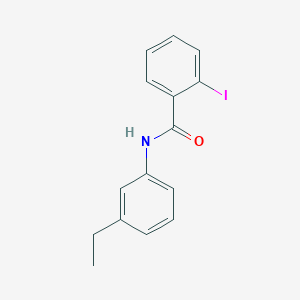
methanone](/img/structure/B14625884.png)
![1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14625897.png)
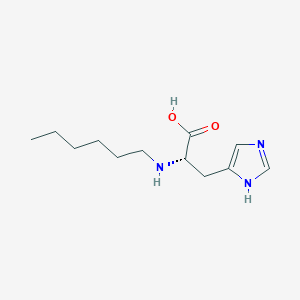
arsanium bromide](/img/structure/B14625911.png)
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)
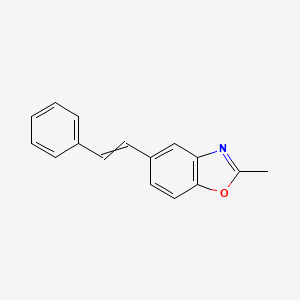
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)
